molecular formula C9H8O4 B1587683 Methyl 2-(4-hydroxyphenyl)-2-oxoacetate CAS No. 38250-16-7

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate

Cat. No.: B1587683
CAS No.: 38250-16-7
M. Wt: 180.16 g/mol
InChI Key: ACOFACMTVIGUGM-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxyphenyl group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-hydroxyphenyl)-2-oxoacetate can be synthesized through the esterification of 4-hydroxyphenylacetic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxyphenyl derivatives with reduced oxo groups.

    Substitution: The hydroxy group in the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxyphenyl derivatives with reduced oxo groups.

    Substitution: Various substituted phenolic esters depending on the electrophile used.

Scientific Research Applications

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxoacetate moiety can undergo various chemical transformations, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

  • Methyl 2-(4-hydroxyphenyl)acetate
  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(4-methoxyphenyl)acetate

Comparison: Methyl 2-(4-hydroxyphenyl)-2-oxoacetate is unique due to the presence of both a hydroxyphenyl group and an oxoacetate moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the hydroxy group enhances its reactivity in electrophilic aromatic substitution reactions, while the oxoacetate moiety allows for additional chemical transformations.

Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOFACMTVIGUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068083
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38250-16-7
Record name Methyl 4-hydroxy-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38250-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-hydroxy-alpha-oxo-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester
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Record name Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-hydroxy-α-oxo-, methyl ester
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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